(2-oxochromen-7-yl) benzoate
CAS No.: 31005-05-7
Cat. No.: VC8443920
Molecular Formula: C16H10O4
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31005-05-7 |
|---|---|
| Molecular Formula | C16H10O4 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | (2-oxochromen-7-yl) benzoate |
| Standard InChI | InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H |
| Standard InChI Key | DKDPSSSGXHEHAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(2-Oxochromen-7-yl) benzoate consists of a coumarin backbone (2H-chromen-2-one) fused with a benzoate ester at the 7-position. The coumarin core comprises a benzopyran-2-one system, while the benzoate group introduces an aromatic ester functionality. The molecular formula is CHO, with a molecular weight of 266.25 g/mol. Key functional groups include:
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A lactone ring (2-oxo group) in the coumarin core.
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An ester linkage (-O-CO-) connecting the coumarin and benzene moieties.
The planar structure of the coumarin system facilitates π-π stacking interactions, while the benzoate group enhances lipophilicity, influencing solubility and bioavailability .
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous coumarin benzoates exhibit characteristic spectroscopic profiles:
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UV-Vis: Strong absorption bands near 300–350 nm due to π→π* transitions in the conjugated system.
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IR: Peaks at ~1750 cm (C=O stretch of the lactone) and ~1720 cm (ester C=O) .
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NMR: Distinct signals for the coumarin proton environment (e.g., H-3 and H-4 protons near δ 6.2–6.5 ppm) and aromatic protons from the benzoate group (δ 7.5–8.1 ppm) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of (2-oxochromen-7-yl) benzoate typically involves esterification of 7-hydroxycoumarin (umbelliferone) with benzoyl chloride or benzoic acid derivatives. A representative route includes:
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Activation of 7-Hydroxycoumarin:
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Treatment with a base (e.g., NaOH) to deprotonate the hydroxyl group.
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Esterification:
Reaction Scheme:
Industrial Production Challenges
Scalable synthesis requires optimization for yield and purity:
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Continuous Flow Reactors: Improve heat transfer and reduce side reactions.
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Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate enhances sustainability .
Biological Activity and Mechanisms
Enzyme Inhibition
Structurally related coumarin derivatives inhibit enzymes critical for cellular processes:
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DNA Gyrase/Topoisomerase IV: Targeted by coumarins in antibacterial applications .
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MuRF1 (Muscle RING Finger-1): Patented compounds containing the 2-oxochromen-7-yl moiety show promise in reducing muscle wasting by suppressing MuRF1-mediated protein degradation .
Antioxidant and Anti-Inflammatory Effects
The benzoate group enhances radical scavenging activity:
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ROS Neutralization: Electron-rich aromatic systems quench reactive oxygen species (ROS), mitigating oxidative stress .
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NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines observed in analogues .
Comparative Analysis with Analogues
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess absorption and metabolism.
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Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize therapeutic efficacy.
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